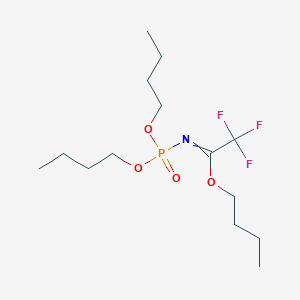
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a butyl group, a dibutoxyphosphoryl moiety, and a trifluoroethanimidate group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate typically involves multiple steps, starting with the preparation of the dibutoxyphosphoryl intermediate. This intermediate is then reacted with a trifluoroethanimidate precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
科学研究应用
Chemistry
In chemistry, Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique functional groups.
Medicine
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
作用机制
The mechanism of action of Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanimidate group can interact with active sites in enzymes, altering their activity and leading to various biochemical effects. The dibutoxyphosphoryl moiety can also participate in phosphorylation reactions, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanamide
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .
属性
CAS 编号 |
28442-89-9 |
|---|---|
分子式 |
C14H27F3NO4P |
分子量 |
361.34 g/mol |
IUPAC 名称 |
butyl N-dibutoxyphosphoryl-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C14H27F3NO4P/c1-4-7-10-20-13(14(15,16)17)18-23(19,21-11-8-5-2)22-12-9-6-3/h4-12H2,1-3H3 |
InChI 键 |
RKDNWEXOGSSFGS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=NP(=O)(OCCCC)OCCCC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


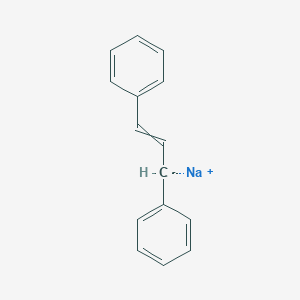
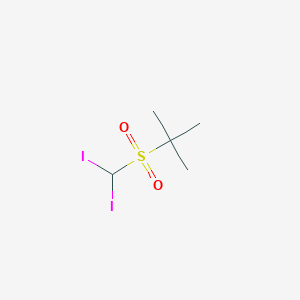
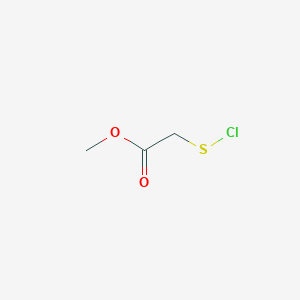
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
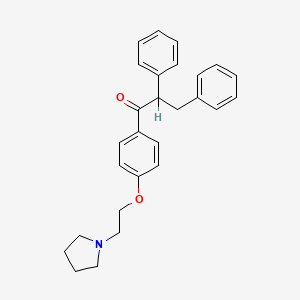
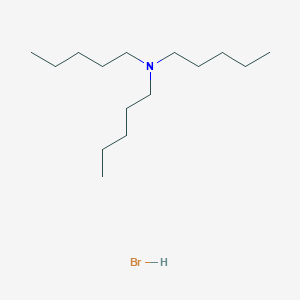
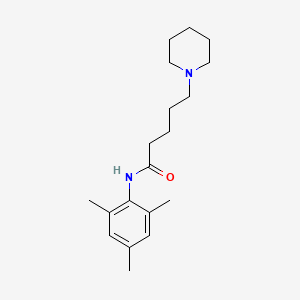
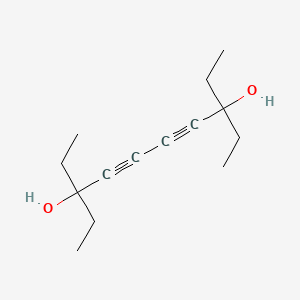
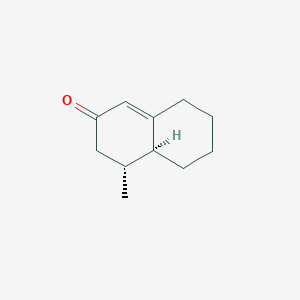
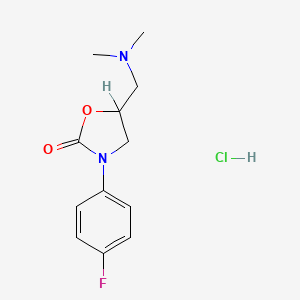
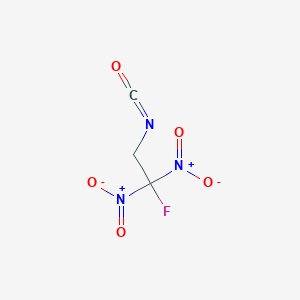
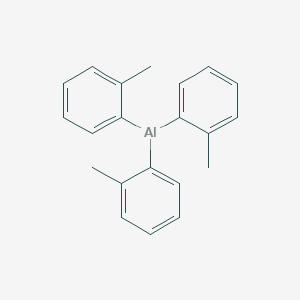
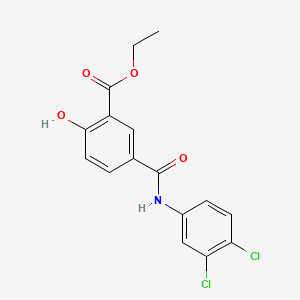
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
